2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide
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Description
2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C24H21N7O2 and its molecular weight is 439.479. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes, such as cytochrome p450s involved in diterpene biosynthesis
Mode of Action
For instance, inhibition of certain enzymes can disrupt biochemical pathways, leading to various physiological effects .
Biochemical Pathways
Similar compounds have been found to inhibit sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . This suggests that the compound may interact with similar pathways.
Result of Action
Similar compounds have been found to cause severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives . This suggests that the compound may have similar effects.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide is a complex molecule that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C23H24N6O2, with a molecular weight of approximately 396.48 g/mol. The structure features a methoxyphenyl group and two pyrazole moieties that are known to influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds often act as inhibitors of various kinases involved in cancer progression. The specific compound has been shown to exhibit significant inhibitory effects against multiple cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation: In vitro assays demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines such as MCF-7 and HCT116, with IC50 values indicating potent activity (values ranging from 2.59 µM to 24 µM depending on the specific derivative tested) .
- Induction of Apoptosis: The compound induces apoptosis in cancer cells through mechanisms involving DNA fragmentation and cell cycle arrest .
The biological activity of this compound can be attributed to its ability to interact with key molecular targets:
- Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases, including EGFR and CDK2, which are critical in regulating cell cycle and proliferation .
- Molecular Docking Studies: Computational studies have shown favorable binding interactions between this compound and target proteins, suggesting a strong potential for selective inhibition .
Data Tables
Biological Activity | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 2.59 | Apoptosis induction |
Anticancer | HCT116 | 2.35 | Cell cycle arrest |
Kinase Inhibition | Various | 0.3 - 24 | EGFR/CDK inhibition |
Study 1: Anticancer Efficacy
In a recent study published in BioRxiv, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and screened for anticancer activity. The study found that compounds similar to the one discussed exhibited high potency against cancer cell lines, supporting their potential as therapeutic agents .
Study 2: Mechanistic Insights
Another investigation focused on the molecular docking and binding affinities of various pyrazolo derivatives, revealing that modifications at specific positions on the pyrazole ring significantly enhanced their anticancer properties. This suggests that structural optimization could further improve efficacy .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-16-12-21(28-22(32)13-17-8-10-19(33-2)11-9-17)31(29-16)24-20-14-27-30(23(20)25-15-26-24)18-6-4-3-5-7-18/h3-12,14-15H,13H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZGATGNZXCRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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